molecular formula C14H17N3O2S B2597620 N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034260-10-9

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B2597620
CAS No.: 2034260-10-9
M. Wt: 291.37
InChI Key: UZNHLSDNGAISPH-UHFFFAOYSA-N
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Description

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound that contains both thiophene and pyrazole moieties Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formation of the oxolane ring: The oxolane ring can be synthesized by cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Amidation: The final step involves the formation of the carboxamide group by reacting the oxolane derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolines.

    Substitution: Halogenated thiophenes and substituted pyrazoles.

Scientific Research Applications

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide and thiophene-3-carboxamide.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole and 1-phenylpyrazole.

Uniqueness

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to the combination of thiophene, pyrazole, and oxolane rings in a single molecule

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1,3,5,8,10-11H,2,4,6-7,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNHLSDNGAISPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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